molecular formula C10H11BrClNO B14065809 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14065809
M. Wt: 276.56 g/mol
InChI Key: KJNJTUHOGNXZIF-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the chloromethylation of 4-aminophenyl compounds, followed by bromination and subsequent coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

    Substitution: The chloromethyl and bromine groups can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar compounds to 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one include:

    1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one: Lacks the bromine atom, leading to different reactivity and applications.

    4-Amino-3-(chloromethyl)benzoic acid: Contains a carboxylic acid group instead of the bromopropanone moiety.

    1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropane: Similar structure but with different positioning of the bromine atom. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-9(14)4-7-1-2-10(13)8(3-7)6-12/h1-3H,4-6,13H2

InChI Key

KJNJTUHOGNXZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)CCl)N

Origin of Product

United States

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